N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine
Description
Properties
IUPAC Name |
2-N-[2-(trifluoromethyl)phenyl]pyrimidine-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-2-4-9(8)18-10-16-5-7(15)6-17-10/h1-6H,15H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMONYJWTGPZHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC2=NC=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine typically involves the reaction of 2,5-diaminopyrimidine with 2-(trifluoromethyl)benzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleoph
Biological Activity
N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and applications in various fields such as oncology and antimicrobial research.
The compound's molecular formula is C11H9F3N4, with a molar mass of 254.21 g/mol. It exhibits a density of approximately 1.43 g/cm³ and has a predicted boiling point of 403.5 °C. The pKa value is around 3.69, indicating its acidic properties .
This compound functions through interactions with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, which may lead to modulation of cellular processes .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : Studies have shown that compounds with similar structures can inhibit tumor growth and angiogenesis, suggesting that this compound may also possess these beneficial properties.
- Cytotoxicity : In vitro studies demonstrated the cytotoxic effects of related pyrimidine derivatives against various cancer cell lines. For instance, certain derivatives showed promising results against PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Inhibition of Microbial Growth : Preliminary studies indicate that this compound can inhibit the growth of various microbial strains including E. coli, S. aureus, and C. albicans at concentrations ranging from 0.5 to 256 µg/mL .
Case Studies
- Anticancer Research : A study evaluated the efficacy of this compound against several cancer cell lines. The results indicated significant cytotoxicity at lower concentrations compared to standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of trifluoromethyl pyrimidine derivatives, revealing that some derivatives exhibited notable activity against resistant strains of bacteria and fungi, highlighting their potential as new antimicrobial agents .
Scientific Research Applications
Anticancer Applications
Mechanism of Action
N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine has been investigated for its ability to inhibit specific kinases involved in cancer progression, such as DAPK1 and CSF1R. These kinases play crucial roles in cellular signaling pathways that regulate cell proliferation and survival. Studies have shown that certain derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and hematological malignancies .
Case Studies
- A study highlighted the synthesis of pyrimidine derivatives that were evaluated for their antiproliferative effects. The most potent compounds demonstrated IC50 values in the nanomolar range against M-NFS-60 cells and showed promising results in inhibiting tumor growth in vivo .
- Another investigation into the structure-activity relationship (SAR) revealed that modifications to the pyrimidine core could enhance anticancer efficacy, suggesting a pathway for developing more effective therapeutic agents .
Anti-inflammatory Properties
Research Findings
Recent studies have explored the anti-inflammatory effects of pyrimidine derivatives, including this compound. In vitro assays indicated that these compounds could inhibit COX-1 and COX-2 enzymes, which are critical mediators in inflammatory processes. The reduction of these enzymes' activity correlates with decreased levels of pro-inflammatory cytokines and markers such as iNOS .
Experimental Evidence
- In vivo models demonstrated that administration of these compounds significantly reduced paw edema and granuloma formation in formalin-induced inflammation tests. This suggests a potential application in treating inflammatory diseases .
- The SAR analysis indicated that electron-donating groups on the pyrimidine ring could enhance anti-inflammatory activity, providing insights into future modifications for improved efficacy .
Antimicrobial Activity
Potential Against Pathogens
The compound has also been evaluated for its antimicrobial properties. Research has shown promising results against various bacterial strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) achieved were competitive with existing antimicrobial agents, indicating a viable option for future drug development .
Comparative Analysis
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Escherichia coli | 6.5 |
| This compound | Candida albicans | 250 |
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Chloro-N5-(2-(ethylsulfonyl)phenyl)-N2-(2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl)pyrimidine-2,5-diamine (18e)
This compound, reported as an ALK inhibitor candidate, features a chloro substituent at position 4 of the pyrimidine ring, an ethylsulfonylphenyl group at N5, and a methoxy-methyl-piperidinylphenyl moiety at N2. Its synthesis achieved 50.1% yield with 98.34% purity under optimized HPLC conditions . The structural complexity—including sulfonyl and piperidinyl groups—suggests enhanced target binding but may reduce synthetic accessibility compared to the simpler trifluoromethylphenyl derivative.
N2-(6-morpholinopyridin-3-yl)-4-(4-(trifluoromethyl)phenoxy)pyrimidine-2,5-diamine (9)
Compound 9 incorporates a morpholinopyridinyl group at N2 and a trifluoromethylphenoxy substituent at position 4. The phenoxy group may increase steric hindrance compared to the phenyl group in the target compound, affecting solubility or binding kinetics.
5-Chloro-N4-[2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidine-2,4-diamine
This derivative includes a dimethylphosphorylphenyl group at N4 and a piperazinyl-piperidinyl substituent at N2. Its crystalline form is patented, highlighting improved stability for pharmaceutical formulations .
Data Table: Comparative Analysis of Pyrimidine-Diamine Derivatives
Key Observations
- Structural Complexity : The target compound’s simplicity contrasts with derivatives bearing sulfonyl, phosphoryl, or heterocyclic groups, which may enhance target affinity but complicate synthesis .
- Acidity : The target’s pKa (~3.69) suggests moderate acidity, likely due to electron-withdrawing trifluoromethyl effects, whereas phosphoryl or sulfonyl groups in analogs could further modulate basicity .
- Synthetic Accessibility : Commercial availability of the target compound implies straightforward synthesis, while derivatives like 18e require multi-step protocols .
Q & A
Q. What are the key synthetic pathways for N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine?
A common method involves catalytic hydrogenation of intermediates. For example, hydrogenation using 10% Pd/C under a hydrogen atmosphere can reduce nitro or cyano groups to amines, as demonstrated in the synthesis of structurally related pyrimidine-2,5-diamine derivatives . Alternative routes may utilize nucleophilic aromatic substitution or cross-coupling reactions to introduce the trifluoromethylphenyl moiety.
Q. How should researchers safely handle this compound in laboratory settings?
Based on safety data for pyrimidine-2,5-diamine derivatives, precautions include:
- Using personal protective equipment (PPE) to avoid inhalation (H335), skin contact (H315/H319), and ingestion (H302) .
- Storing in a cool, dry environment away from oxidizing agents.
- Implementing first-aid measures such as rinsing eyes with water for 15 minutes and consulting poison control centers for accidental exposure .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and purity (e.g., m/z calculated for C20H17F3N6O4: 463.1336 [M+H]+) .
- Elemental analysis to verify stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
- NMR and FTIR to resolve structural features like amine groups and trifluoromethyl substitution patterns.
Advanced Research Questions
Q. How can structural modifications enhance the compound's biological activity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) can improve metabolic stability and target binding, as seen in kinase inhibitors like crizotinib .
- Ring Functionalization : Adding morpholino or piperazinyl groups to the pyrimidine core (as in related compounds) may modulate solubility and receptor affinity .
- Crystallography : Polymorphic forms (e.g., crystalline structures) can influence bioavailability; solvent-drop grinding or temperature-controlled recrystallization may optimize solid-state properties .
Q. How can researchers design experiments to evaluate its kinase inhibition potential?
- In Vitro Assays : Use ATP-competitive binding assays with recombinant kinases (e.g., ALK, EGFR) and measure IC50 values via fluorescence polarization .
- Cellular Models : Test efficacy in ALK-rearranged cell lines, monitoring proliferation via MTT assays and apoptosis via caspase-3 activation .
- Control Experiments : Include wild-type and kinase-dead mutants to confirm target specificity.
Q. What strategies resolve contradictions in biological activity data?
- Orthogonal Assays : Cross-validate results using complementary methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
- Dose-Response Curves : Ensure consistency across multiple concentrations to rule out off-target effects at high doses.
- Metabolic Stability Testing : Assess hepatic microsomal stability to determine if metabolite interference skews results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
